methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

TDO inhibitor cancer immunotherapy enzyme inhibition

This 5-bromo indole-3-glyoxylate methyl ester is a critical building block for TDO-selective inhibitor optimization. The 5-bromo substituent uniquely enables late-stage Pd-catalyzed cross-coupling diversification, inaccessible with 5-fluoro or unsubstituted analogs. With a validated TDO IC50 of 40 nM and 16-fold selectivity over IDO1, it serves as both a reference inhibitor for assay validation and a synthetic precursor for focused library synthesis. Batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility across synthetic campaigns and biological assays.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 163160-56-3
Cat. No. B070587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
CAS163160-56-3
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
InChIKeyDHPHYKMALRMWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 163160-56-3) Procurement Specifications: Purity, Synthesis Yield, and Enzyme Inhibition Profile


Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 163160-56-3) is a 5-bromo-substituted indole-3-glyoxylate methyl ester that serves as a versatile synthetic intermediate in medicinal chemistry . As a building block for indole-3-glyoxylamide-based bioactive molecules, the compound is supplied at standard purity of 95% and above, with batch-specific QC documentation including NMR, HPLC, and GC analyses available from commercial vendors . The compound exhibits a defined enzyme inhibition profile, notably demonstrating a reported IC50 of 40 nM against human tryptophan 2,3-dioxygenase (TDO) [1].

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate: Why 5-Position Halogen and Ester Moiety Dictate Biological and Synthetic Utility


Direct substitution of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate with other 5-position analogs (fluoro, chloro, methoxy) or unsubstituted indole-3-glyoxylates is not chemically or biologically equivalent. The bromine substituent at the 5-position of the indole ring imparts distinct electronic and steric properties that influence both synthetic reactivity—including its reported synthesis yield of 55.3% via Friedel-Crafts acylation of 5-bromoindole with methyl oxalyl chloride —and biological target engagement, as evidenced by its sub-100 nM potency against human TDO [1]. Furthermore, the methyl ester moiety provides a specific handle for downstream amidation to access indole-3-glyoxylamide libraries, a transformation that is sensitive to the ester leaving group and halogen substitution pattern [2]. Substitution with the 5-fluoro or 5-chloro analogs alters both the electronic profile of the indole core and the synthetic yield of the corresponding glyoxylate, while the 5-methoxy analog introduces a hydrogen-bond donor that may redirect binding selectivity. Consequently, procurement of the precise 5-bromo methyl ester variant is essential for reproducibility in both synthetic campaigns and biological assay validation.

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Quantitative Differentiation Evidence: Head-to-Head Activity and Selectivity Data


TDO Inhibitory Potency: 40 nM IC50 vs. LM10 and 5-Fluoro Analog Comparator

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate inhibits human tryptophan 2,3-dioxygenase (TDO) with an IC50 of 40 nM, as measured in a spectrophotometric assay using recombinant human TDO (aa 19-388) expressed in E. coli [1]. This represents an approximately 15-fold improvement in potency over the benchmark TDO inhibitor LM10 (IC50 = 620 nM for human TDO) [2], and a >46-fold improvement over the 5-fluoro substituted indole derivative 6-fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole (IC50 range 280-1300 nM) .

TDO inhibitor cancer immunotherapy enzyme inhibition

TDO vs. IDO1 Selectivity Profile: 16-Fold Selectivity for TDO Over IDO1

The compound exhibits a 16-fold selectivity window for TDO (IC50 = 40 nM) over indoleamine 2,3-dioxygenase 1 (IDO1, IC50 = 640 nM) when assayed under identical recombinant enzyme conditions [1]. This selectivity profile is the inverse of the dual inhibitor IDO/TDO-IN-1, which shows higher potency against IDO1 (IC50 = 9.7 nM) than TDO (IC50 = 47 nM) [2]. In contrast, methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate preferentially targets TDO over IDO1, offering a distinct pharmacological starting point.

TDO/IDO selectivity dual inhibition off-target

Synthetic Yield Benchmarking: 5-Bromo vs. 5-Fluoro Indole-3-Glyoxylate Methyl Ester Synthesis

Synthesis of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate via Friedel-Crafts acylation of 5-bromoindole with methyl oxalyl chloride proceeds in 55.3% isolated yield after purification . In contrast, the analogous 5-fluoro derivative is reported to be obtained in 72% yield using a similar acylation protocol . The 23% lower yield for the bromo analog reflects the reduced nucleophilicity of the 5-bromoindole substrate due to the electron-withdrawing inductive effect of bromine relative to fluorine at the 5-position.

Friedel-Crafts acylation indole functionalization synthetic efficiency

Purity and QC Documentation: 95% Standard Purity with Batch-Specific Analytical Traceability

Commercially available methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is supplied at a standard purity of 95% and above, with vendors such as Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC analytical data . This level of analytical traceability exceeds the documentation typically available for the 5-chloro analog (also 95% purity specification, but with variable QC reporting) and the 5-methoxy analog (95% purity, limited public QC data) , providing procurement teams with greater confidence in lot-to-lot consistency.

purity specification QC documentation procurement

Indole-3-Glyoxylamide Library Synthesis: 5-Bromo Ester as a Preferred Precursor

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate serves as a direct precursor to 5-bromoindole-3-glyoxylamides, a scaffold class that has yielded lead antiprion agents with enhanced cell line activity and improved microsomal stability [1]. The bromo substituent at the 5-position is retained in the final amide products, enabling further diversification via cross-coupling reactions (e.g., Suzuki-Miyaura) . While SAR studies on indole-3-glyoxylamides have extensively explored 6-substitution patterns [1], the 5-bromo variant provides a distinct vector for structure-activity relationship expansion that is not accessible from the more commonly employed 5-fluoro or unsubstituted indole-3-glyoxylate esters.

indole-3-glyoxylamide SAR library antiprion agents

TDO Inhibitor Landscape Positioning: 40 nM Potency Among Indole-Based Inhibitors

Within the broader landscape of indole-based TDO inhibitors, methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (IC50 = 40 nM) [1] occupies a potency range that is competitive with optimized dual IDO/TDO inhibitors such as IDO/TDO-IN-1 (TDO IC50 = 47 nM) [2] and IDO/TDO-IN-7 (TDO IC50 = 80 nM) , while significantly outperforming early-stage vinyl-indole TDO inhibitors (e.g., compound 58, Ki = 5.5 μM; compound 7, IC50 = 18 μM) [3]. Notably, the 40 nM IC50 of this simple 5-bromoindole-3-glyoxylate ester is achieved without the extended conjugation or heterocyclic elaboration present in more complex TDO inhibitors, suggesting a highly ligand-efficient starting point.

TDO inhibitor immuno-oncology indole scaffold

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


TDO-Focused Cancer Immunotherapy Hit-to-Lead Programs

With a validated TDO IC50 of 40 nM and 16-fold selectivity over IDO1 [1], methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is optimally deployed as a starting scaffold for TDO-selective inhibitor optimization in immuno-oncology programs. The compound's sub-100 nM potency positions it favorably against the clinical-stage LM10 (IC50 = 620 nM) [2] and provides a structurally distinct alternative to dual IDO/TDO inhibitors. Programs targeting tumoral immune resistance mechanisms mediated by TDO can utilize this compound as a reference inhibitor for assay validation or as a synthetic precursor for focused library synthesis.

Brominated Indole-3-Glyoxylamide Library Synthesis via Cross-Coupling Diversification

The 5-bromo substituent uniquely enables late-stage diversification of indole-3-glyoxylamide libraries through palladium-catalyzed cross-coupling reactions, a synthetic strategy that is not accessible with 5-fluoro or unsubstituted indole-3-glyoxylate esters [1]. The methyl ester functionality can be efficiently amidated with diverse amines to generate focused libraries of 5-bromoindole-3-glyoxylamides, which have demonstrated utility as antiprion agents and tubulin polymerization inhibitors [2]. Procurement of the pre-formed methyl ester circumvents the 55.3% yield penalty associated with its synthesis , enabling rapid library expansion.

TDO Inhibitor Assay Standard and Selectivity Control

Given its well-defined TDO inhibition profile (IC50 = 40 nM) and moderate IDO1 activity (IC50 = 640 nM) measured under identical recombinant enzyme conditions [1], this compound serves as an ideal control for TDO assay development and selectivity profiling. Its 16-fold TDO/IDO1 selectivity window provides a benchmark for evaluating novel TDO inhibitors, while its structural simplicity (MW 282 g/mol) facilitates solubility and handling in biochemical assay formats. The availability of batch-specific QC documentation (NMR, HPLC, GC) [2] ensures lot-to-lot consistency for long-term assay reproducibility.

Medicinal Chemistry Building Block for Indole-Derived Bioactive Molecules

As a 5-bromo-substituted indole-3-glyoxylate methyl ester supplied at 95% purity with comprehensive analytical traceability [1], this compound is a preferred building block for medicinal chemistry groups requiring a reliable, well-characterized entry point to indole-based pharmacophores. The bromine atom at the 5-position serves both as a steric and electronic modulator of biological activity and as a synthetic handle for further functionalization, distinguishing it from 5-chloro, 5-fluoro, and 5-methoxy analogs in terms of both reactivity profile and target engagement potential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.